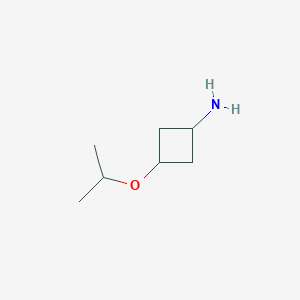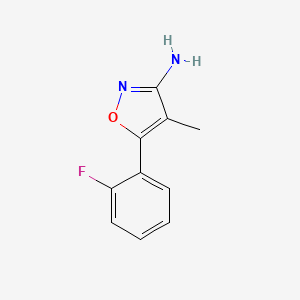![molecular formula C14H18N4O3 B1444270 7-[(1E)-2-etoxiprop-1-en-1-il]-2-metil[1,2,4]triazolo[1,5-a]pirimidin-6-carboxilato de etilo CAS No. 1374510-88-9](/img/structure/B1444270.png)
7-[(1E)-2-etoxiprop-1-en-1-il]-2-metil[1,2,4]triazolo[1,5-a]pirimidin-6-carboxilato de etilo
Descripción general
Descripción
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Agentes Antivirales
La estructura central de este compuesto es un fragmento clave en la síntesis de agentes antivirales. El reordenamiento de Dimroth, que implica la isomerización de heterociclos, se utiliza en la creación de pirimidinas condensadas, que son análogos estructurales de los compuestos antivirales . Este proceso es crucial para desarrollar nuevos medicamentos para combatir las infecciones virales.
Desarrollo de Medicamentos Farmacéuticos
La porción 1,2,4-triazol de este compuesto está presente en varios productos farmacéuticos y compuestos biológicamente activos. Se ha utilizado en estudios de descubrimiento de fármacos contra enfermedades como el cáncer, infecciones microbianas y otros padecimientos del cuerpo humano . Su versatilidad en la formación de enlaces de hidrógeno e interacciones dipolares lo convierte en un valioso farmacóforo.
Aplicaciones Antimicrobianas
Debido al enlace N–C–S en su esqueleto, los derivados de este compuesto se han introducido como agentes antimicrobianos. Medicamentos como Fluconazol y Flupoxam, que contienen el grupo 1,2,4-triazol, son ejemplos bien conocidos de su aplicación en la creación de fármacos antimicrobianos .
Usos Antiinflamatorios y Analgésicos
Los derivados del compuesto exhiben posibles actividades antiinflamatorias y analgésicas. Esto se atribuye a la capacidad del anillo 1,2,4-triazol para interactuar con los receptores biológicos, proporcionando alivio de la inflamación y el dolor .
Propiedades Antioxidantes
La investigación ha indicado que el sistema de anillos 1,2,4-triazol, que forma parte de este compuesto, puede exhibir propiedades antioxidantes. Esto es significativo en la prevención de enfermedades relacionadas con el estrés oxidativo .
Catálisis en Síntesis Orgánica
El compuesto puede actuar como catalizador en reacciones de síntesis orgánica. El reordenamiento de Dimroth, por ejemplo, está catalizado por ácidos y bases y puede acelerarse por calor o luz, afectando el curso de los reordenamientos del sistema heterocíclico .
Mecanismo De Acción
The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds also showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Propiedades
IUPAC Name |
ethyl 7-[(E)-2-ethoxyprop-1-enyl]-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-5-20-9(3)7-12-11(13(19)21-6-2)8-15-14-16-10(4)17-18(12)14/h7-8H,5-6H2,1-4H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZBRSCTFVPZHD-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC1=C(C=NC2=NC(=NN12)C)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C1=C(C=NC2=NC(=NN12)C)C(=O)OCC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)



